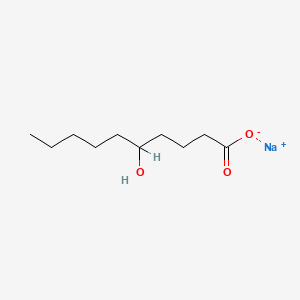

Sodium 5-hydroxydecanoate

説明

Sodium 5-hydroxydecanoate is a selective ATP-sensitive K+ (KATP) channel blocker with an IC50 of 30 μM . It is also a substrate for mitochondrial outer membrane acyl-CoA synthetase and has antioxidant activity .

Molecular Structure Analysis

The molecular formula of Sodium 5-hydroxydecanoate is C10H19NaO3 . Its average mass is 210.246 Da and its monoisotopic mass is 210.123184 Da .Physical And Chemical Properties Analysis

Sodium 5-hydroxydecanoate is a white to beige solid . It has a molecular weight of 210.25 g/mol . The elemental composition is C, 57.13; H, 9.11; Na, 10.93; O, 22.83 .科学的研究の応用

Medicine: Neuroprotection

Sodium 5-hydroxydecanoate has been studied as a neuroprotective agent, particularly against Paclitaxel-Induced Peripheral Neuropathy . It exhibits potential in mitigating the adverse effects of chemotherapy-induced nerve damage.

Pharmacology: Potassium Channel Modulation

This compound is known to block the post-ischemic actions of the K+ channel activator cromakalim, making it a valuable tool in pharmacological research related to ischemic heart conditions .

Industrial Applications: Chemical Synthesis

In the industrial sector, Sodium 5-hydroxydecanoate can be used as a precursor in the synthesis of complex molecules. Its role in the production of high-quality pharmacologically active compounds is significant .

Environmental Science: Mitigation of Ischemic Damage

Research has indicated that Sodium 5-hydroxydecanoate can mitigate ischemic damage, which could have implications for environmental toxicity studies, particularly in aquatic environments where ischemic conditions can be simulated .

Food Technology: Flavor Enhancement

While not directly used as a food additive, Sodium 5-hydroxydecanoate’s role in flavor enhancement research is noteworthy. It can help understand how flavor perception is influenced by chemical compounds .

Materials Science: Bioactive Material Development

The compound’s ability to interact with potassium channels can be leveraged in the development of bioactive materials that respond to physiological stimuli, such as in tissue engineering applications .

Biochemistry: Study of Mitochondrial Functions

Sodium 5-hydroxydecanoate serves as a substrate for mitochondrial outer membrane ACSL and is used to study the mitochondrial functions and energy metabolism in various biochemical applications .

Cardiology: Cardioprotection Research

Its role as a potassium channel antagonist is also explored in cardioprotection research, where it helps in understanding the mechanisms of heart muscle response to ischemic conditions .

作用機序

Target of Action

Sodium 5-Hydroxydecanoate, also known as 5-Hydroxydecanoic acid sodium salt, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in cellular energy metabolism and are involved in various physiological processes, including insulin secretion, vascular tone regulation, and protection against ischemic injury .

Mode of Action

Sodium 5-Hydroxydecanoate acts as a selective blocker of the KATP channels . By inhibiting these channels, it prevents the efflux of potassium ions, which can affect the membrane potential and cellular excitability . This compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase .

Biochemical Pathways

The inhibition of KATP channels by Sodium 5-Hydroxydecanoate can impact several biochemical pathways. For instance, it can inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells (HPASMC) by blocking mitochondrial KATP channels . This suggests a role in the regulation of cell proliferation under hypoxic conditions.

Result of Action

The blockade of KATP channels by Sodium 5-Hydroxydecanoate can lead to various cellular effects. For example, it has been shown to inhibit the post-ischemic actions of the KATP channel activator cromakalim . Moreover, it can inhibit the proliferation of HPASMC, suggesting potential implications in conditions like pulmonary hypertension .

特性

IUPAC Name |

sodium;5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGNECWEKMWRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017457 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-hydroxydecanoate | |

CAS RN |

71186-53-3 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: Sodium 5-hydroxydecanoate acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is Sodium 5-hydroxydecanoate considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does Sodium 5-hydroxydecanoate directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of Sodium 5-hydroxydecanoate?

A5: The molecular formula of Sodium 5-hydroxydecanoate is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is Sodium 5-hydroxydecanoate used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has Sodium 5-hydroxydecanoate been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is Sodium 5-hydroxydecanoate being developed as a therapeutic drug?

A10: Sodium 5-hydroxydecanoate is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)